molecular formula C6H4N2OS B016490 thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 14080-50-3

thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B016490
CAS No.: 14080-50-3
M. Wt: 152.18 g/mol
InChI Key: JEDVKUHCDPPWNR-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring. The unique structure of this compound allows it to exhibit a variety of biological activities, making it a valuable scaffold for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thieno[2,3-d]pyrimidin-4(3H)-one can be synthesized through several methods. One common approach involves the cyclization of 2-aminothiophenes with formamide or formic acid under acidic conditions. Another method includes the use of substituted 2-aminothiophenes and carbonyl compounds in the presence of a catalyst such as polyphosphoric acid .

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthetic routes that ensure high yield and purity. These methods often utilize readily available starting materials and efficient catalytic systems to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Thieno[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated as a potential therapeutic agent for diseases such as tuberculosis and cancer.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of thieno[2,3-d]pyrimidin-4(3H)-one varies depending on its specific application. In the context of its anticancer activity, it targets and inhibits key enzymes involved in cell proliferation, such as VEGFR-2. This inhibition leads to the disruption of angiogenesis and induction of apoptosis in cancer cells . In antimicrobial applications, it interferes with essential bacterial enzymes, thereby inhibiting bacterial growth .

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidin-4(3H)-one can be compared with other similar compounds such as thieno[3,2-d]pyrimidin-4(3H)-one and thieno[2,3-d]pyrimidine-4-carboxylic acid. These compounds share a similar core structure but differ in their substituents and biological activities. This compound is unique due to its versatile biological activities and potential for drug development .

Biological Activity

Thieno[2,3-d]pyrimidin-4(3H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties, as well as its potential as a kinase inhibitor.

1. Anticancer Activity

Numerous studies have indicated that this compound derivatives exhibit significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies : A study synthesized new analogs of this compound and evaluated their antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), PC-9 (lung cancer), and PC-3 (prostate cancer). Compound 15 demonstrated the strongest anti-proliferative effect with an IC50 value of 0.94 μM against A549 cells, while showing low toxicity to normal human liver cells .
  • Mechanism of Action : The anticancer activity is believed to be linked to the inhibition of cell proliferation and induction of apoptosis. The compounds were also assessed for their effects on apoptosis-related proteins, indicating a potential mechanism involving programmed cell death .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (μM)Toxicity to Normal Cells
15A5490.94Low
19MCF-7Not specifiedLow
-PC-9Not specifiedLow
-PC-3Not specifiedLow

2. Antimicrobial Activity

This compound derivatives have also been tested for their antimicrobial properties.

  • Antibacterial Studies : Research has shown that these compounds possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds were screened against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .
  • Mechanism and Efficacy : The derivatives displayed minimum inhibitory concentrations (MIC) ranging from 4 to 100 mg/L against various pathogens, including multi-drug resistant strains like MRSA and VRE. Importantly, the compounds exhibited low cytotoxicity towards mammalian cells, indicating their potential as safe therapeutic agents .

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundTarget BacteriaMIC (mg/L)Cytotoxicity
-Staphylococcus aureus4 - 16Low
-Escherichia coli16 - 32Low
-Bacillus subtilisNot specifiedLow

3. Antioxidant Properties

The antioxidant potential of this compound has been explored through theoretical studies.

  • Mechanistic Insights : A theoretical study using Density Functional Theory (DFT) highlighted the compound's ability to scavenge free radicals and mitigate oxidative stress through mechanisms such as hydrogen atom transfer and single electron transfer-proton transfer . This is particularly relevant given the increasing prevalence of diseases associated with oxidative stress.

4. Kinase Inhibition

Recent research has identified this compound derivatives as novel inhibitors of Rho-associated protein kinases (ROCK).

  • Inhibitory Activity : One derivative exhibited remarkable potency with IC50 values of 0.004 μM for ROCK I and 0.001 μM for ROCK II. These compounds not only inhibited kinase activity but also induced morphological changes in cells indicative of altered migration patterns .

Table 3: Kinase Inhibition by this compound Derivatives

CompoundKinase TargetIC50 (μM)
8kROCK I0.004
8kROCK II0.001

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for thieno[2,3-d]pyrimidin-4(3H)-one derivatives?

The synthesis of this compound derivatives typically involves:

  • Molecular hybridization : Combining this compound with pharmacophoric groups (e.g., 1,3,4-oxadiazole) to target specific binding pockets in enzymes like VEGFR-2 .
  • One-pot synthesis : Sequential reactions using formamide or phosphorus oxychloride (POCl₃) under reflux to cyclize intermediates, achieving yields >80% .
  • Hewald reaction : Condensation of ketones with ethyl 2-cyanoacetate, followed by formamide reflux to generate 2-aminothiophene precursors .
  • Vilsmeier reagent (DMF-POCl₃) : Efficiently synthesizing derivatives at room temperature or under reflux .

Q. What analytical techniques are critical for characterizing this compound derivatives?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : Confirming substituent positions and purity .
  • Infrared Spectroscopy (IR) : Identifying functional groups like amides or thiones .
  • X-ray crystallography : Resolving stereochemical ambiguities, as demonstrated for 3-phenyl derivatives .
  • Elemental analysis : Validating molecular composition .

Q. Which biological targets are commonly studied for this compound derivatives?

Primary targets include:

  • Tyrosinase : 2-Substituted derivatives (e.g., 4g with 2,4-dihydroxybenzene) show inhibitory activity via molecular docking .
  • VEGFR-2 : Hybrid derivatives with oxadiazole spacers exhibit anti-proliferative effects in cancer cells .
  • Antimicrobial targets : Chloro-substituted derivatives demonstrate activity against bacterial strains .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Critical factors include:

  • Catalysts : POCl₃ with dimethylaniline enhances chlorination efficiency (e.g., converting thiones to chloropyrimidines) .
  • Solvent-free conditions : Reducing side reactions and improving atom economy, as shown in POCl₃-catalyzed syntheses .
  • Temperature control : Higher temperatures (200–240°C) in formamide promote cyclization but may require trade-offs in selectivity .

Q. How do structural modifications influence bioactivity?

Structure-activity relationship (SAR) insights:

  • Hydrophobic tails : Bulky substituents (e.g., phenyl groups) enhance binding to allosteric pockets in VEGFR-2 .
  • Electron-withdrawing groups : Chlorine or fluorine at the 2-position improves tyrosinase inhibition .
  • Ring saturation : Tetrahydrobenzo-fused derivatives (e.g., compound 4k) show enhanced antiproliferative activity due to improved solubility .

Q. What computational approaches validate this compound designs?

  • Molecular docking : Predicts binding modes to targets like VEGFR-2 or tyrosinase, guiding rational design .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over time (e.g., 20 ns simulations for oxadiazole hybrids) .
  • Validation : Correlate docking scores with in vitro IC₅₀ values to refine computational models .

Q. How can contradictory data from biological assays be resolved?

Strategies include:

  • Assay standardization : Compare results across consistent cell lines (e.g., MCF-7 vs. HepG2) .
  • Solubility optimization : Address discrepancies caused by poor solubility using PEG or DMSO carriers .
  • Multi-target profiling : Confirm selectivity via kinase panels or counter-screens to rule off-target effects .

Properties

IUPAC Name

3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2OS/c9-5-4-1-2-10-6(4)8-3-7-5/h1-3H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDVKUHCDPPWNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384579
Record name thieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14080-50-3
Record name thieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H,4H-thieno[2,3-d]pyrimidin-4-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of methyl 2-aminothiophene-3-carboxylate (602.1 mg, 3.83 mmol) in formamide (5 mL) is heated at 200° C. for 12 h. The resulting tar is dissolved in CH2Cl2 (10 mL) then placed on a silica plug and eluted with 10% MeOH in CH2Cl2. The filtrate is stripped under reduce pressure and the resulting solid is washed with EtOH to yield 3H-thieno[2,3-d]pyrimid-4-one (231.4 mg, 40%) as an orange solid. 1H NMR (DMSO) δ 12.50 (1H, brs), 8.13 (1H, s), 7.60 (1H, d, J=5.8 Hz), 7.41 (1H, d, J=6.0 Hz).
Quantity
602.1 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of methyl 2-aminothiophene-3-carboxylate (3.0 g, 19.1 mmol) in formamide (95 ml) was heated at 190° C. for 4 hours. The cooled mixture was poured into water. The precipitate was filtered off, washed with water and dried. The crude product was purified by silica gel chromatography (CH2Cl2/MeOH 50:1) to yield the title compound as a white solid (1.93 g, 66%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
95 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
66%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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